molecular formula C15H26ClN3O B2897294 2-Chloro-N-(2,2-dimethylbutyl)-N-[1-(1-methylpyrazol-4-yl)propan-2-yl]acetamide CAS No. 2411289-35-3

2-Chloro-N-(2,2-dimethylbutyl)-N-[1-(1-methylpyrazol-4-yl)propan-2-yl]acetamide

Cat. No. B2897294
CAS RN: 2411289-35-3
M. Wt: 299.84
InChI Key: KMFMIVZZZPAIGX-UHFFFAOYSA-N
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Description

2-Chloro-N-(2,2-dimethylbutyl)-N-[1-(1-methylpyrazol-4-yl)propan-2-yl]acetamide is a chemical compound that has been widely used in scientific research due to its unique properties. It is also known as DPTA or N-(2,2-dimethylbutyl)-N-(1-(1-methylpyrazol-4-yl)propan-2-yl)acetamide. This compound belongs to the class of acetamides and has a molecular weight of 346.91 g/mol.

Mechanism Of Action

The mechanism of action of 2-Chloro-N-(2,2-dimethylbutyl)-N-[1-(1-methylpyrazol-4-yl)propan-2-yl]acetamide involves selective inhibition of HDAC6 activity. HDAC6 is a cytoplasmic enzyme that plays a crucial role in the deacetylation of α-tubulin, a major component of the microtubule network. Deacetylation of α-tubulin leads to destabilization of microtubules, which in turn affects cellular processes such as cell migration and intracellular trafficking. Inhibition of HDAC6 activity using DPTA leads to increased acetylation of α-tubulin, which stabilizes the microtubule network and improves cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Chloro-N-(2,2-dimethylbutyl)-N-[1-(1-methylpyrazol-4-yl)propan-2-yl]acetamide have been extensively studied in various cell lines and animal models. Inhibition of HDAC6 activity using DPTA has been shown to have anti-cancer effects by inducing cell cycle arrest and apoptosis in cancer cells. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, DPTA has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

The advantages of using 2-Chloro-N-(2,2-dimethylbutyl)-N-[1-(1-methylpyrazol-4-yl)propan-2-yl]acetamide in lab experiments include its ability to selectively inhibit HDAC6 activity, its well-defined mechanism of action, and its therapeutic potential in the treatment of various diseases. However, there are also some limitations to using DPTA in lab experiments. These include its low solubility in water, its potential toxicity, and its limited stability under certain conditions.

Future Directions

There are several future directions for research on 2-Chloro-N-(2,2-dimethylbutyl)-N-[1-(1-methylpyrazol-4-yl)propan-2-yl]acetamide. One direction is to further explore its therapeutic potential in the treatment of various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases. Another direction is to investigate its potential as a tool for studying the role of HDAC6 in cellular processes. Additionally, there is a need to develop more stable and water-soluble analogs of DPTA for use in lab experiments.

Synthesis Methods

The synthesis of 2-Chloro-N-(2,2-dimethylbutyl)-N-[1-(1-methylpyrazol-4-yl)propan-2-yl]acetamide is a multi-step process that involves the use of several reagents and solvents. The most common method of synthesis is through the reaction of 2-chloro-N-(2,2-dimethylbutyl)acetamide with 1-(1-methylpyrazol-4-yl)propan-2-amine in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography.

Scientific Research Applications

2-Chloro-N-(2,2-dimethylbutyl)-N-[1-(1-methylpyrazol-4-yl)propan-2-yl]acetamide has been extensively used in scientific research due to its ability to selectively inhibit the activity of the enzyme histone deacetylase 6 (HDAC6). HDAC6 is a class II histone deacetylase that plays a crucial role in many cellular processes such as cell migration, intracellular trafficking, and protein degradation. Inhibition of HDAC6 activity using DPTA has been shown to have therapeutic potential in the treatment of various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases.

properties

IUPAC Name

2-chloro-N-(2,2-dimethylbutyl)-N-[1-(1-methylpyrazol-4-yl)propan-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26ClN3O/c1-6-15(3,4)11-19(14(20)8-16)12(2)7-13-9-17-18(5)10-13/h9-10,12H,6-8,11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMFMIVZZZPAIGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)CN(C(C)CC1=CN(N=C1)C)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(2,2-dimethylbutyl)-N-[1-(1-methylpyrazol-4-yl)propan-2-yl]acetamide

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